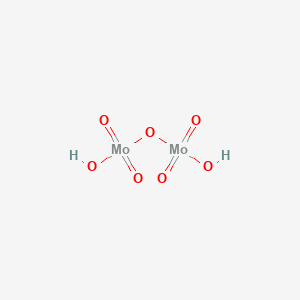

Dimolybdic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimolybdic acid is a molybdenum oxoacid. It is a conjugate acid of a hydrogen dimolybdate.

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Antitumor Activities

Dimolybdic acid (also referred to as 3,3′-diindolylmethane or DIM in studies) shows promise in attenuating inflammation and tumor growth. For instance, Kim et al. (2009) found that DIM significantly reduced signs of colitis in mice and decreased the number of colon tumors in a colitis-associated colon cancer model (Kim et al., 2009). Similarly, Mousa et al. (2020) demonstrated that nanoencapsulated DIM had a rapid suppression effect on pancreatic cancer cell viability, pointing towards its potential in cancer treatment (Mousa et al., 2020).

Chemoprevention and Anti-Cancer Properties

DIM has been investigated for its chemopreventive and anti-cancer properties. Studies by Kim et al. (2010) and Kim et al. (2009) show that DIM can suppress inflammation and tumor promotion in mouse skin, and inhibit lung metastasis of mammary carcinoma cells, respectively (Kim et al., 2010); (Kim et al., 2009).

Role in Infection and Immune Response

Astarie-Dequeker et al. (2009) found that phthiocerol dimycocerosates (DIM) play a role in macrophage invasion by inducing changes in the organization of plasma membrane lipids. This points towards DIM's role in infection and immune response (Astarie-Dequeker et al., 2009).

Applications in Chemical Processes

Zhang et al. (2012) explored the preparation of single-phase ammonium dimolybdate, highlighting DIM's relevance in chemical manufacturing processes (Zhang et al., 2012).

Potential in Stroke Treatment

Krishnamurthy et al. (2022) investigated DIM's role in ischemic stroke-induced brain injury, indicating its potential in neurological treatments (Krishnamurthy et al., 2022).

Versatile Catalyst in CO2 Conversion

Chen et al. (2018) studied the use of a dimolybdenum compound as a catalyst for the conversion of CO2, suggesting DIM's applications in environmental chemistry (Chen et al., 2018).

Propiedades

Fórmula molecular |

H2Mo2O7 |

|---|---|

Peso molecular |

305.9 g/mol |

Nombre IUPAC |

hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum |

InChI |

InChI=1S/2Mo.2H2O.5O/h;;2*1H2;;;;;/q2*+1;;;;;;;/p-2 |

Clave InChI |

IKZCNEIJHFHRGH-UHFFFAOYSA-L |

SMILES |

O[Mo](=O)(=O)O[Mo](=O)(=O)O |

SMILES canónico |

O[Mo](=O)(=O)O[Mo](=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1aS,4aR,8aR)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1243990.png)

![4-((8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yloxy)-4-oxobutanoic acid](/img/structure/B1243999.png)

![(5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1244008.png)

![(2S,5R,10R)-alpha,alpha,6,10-Tetramethylspiro[4.5]dec-6-ene-2-methanol](/img/structure/B1244010.png)